molecular formula C10H8ClFO B012579 (4-Chlorophenyl)(1-fluorocyclopropyl)methanone CAS No. 103543-60-8

(4-Chlorophenyl)(1-fluorocyclopropyl)methanone

Cat. No. B012579
CAS No.: 103543-60-8
M. Wt: 198.62 g/mol
InChI Key: JNAIPRZVBAOLMT-UHFFFAOYSA-N
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Patent
US05498750

Procedure details

2000 g (34.5 mol) of potassium fluoride are introduced into 7 liters of diethylene glycol, and the mixture is treated with 500 ml of toluene at room temperature. The toluene is distilled off at 150° C., and the mixture is then allowed to cool to 100° C., and 1500 g (5 mol) of 4-chloro-phenyl 1-bromo-3-chloro-n-propyl ketone are added in portions in the course of 15 minutes. The reaction mixture is heated for 4 hours at 150° C. and then cooled and poured into 10 liters of water. The resulting mixture is extracted five times with 2 liters of toluene per extraction, and the combined organic phases are washed with water, dried over magnesium sulphate and concentrated by stripping off the solvent under reduced pressure. The residue which remains is distilled under a high vacuum, and the distillate collected is subjected to fractional distillation under a high vacuum, using a spinning band column. In this manner, 100 g (10% of theory) of 1-fluoro-cyclopropyl 4-chlorophenyl ketone are obtained in the form of a liquid of boiling point 70°-76° C. at 0.03 mbar.
Quantity
2000 g
Type
reactant
Reaction Step One
Quantity
7 L
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
1500 g
Type
reactant
Reaction Step Three
Name
Quantity
10 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F-:1].[K+].C(O)COCCO.C1(C)C=CC=CC=1.Br[CH:18]([C:22]([C:24]1[CH:29]=[CH:28][C:27]([Cl:30])=[CH:26][CH:25]=1)=[O:23])[CH2:19][CH2:20]Cl>O>[Cl:30][C:27]1[CH:28]=[CH:29][C:24]([C:22]([C:18]2([F:1])[CH2:20][CH2:19]2)=[O:23])=[CH:25][CH:26]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2000 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
7 L
Type
reactant
Smiles
C(COCCO)O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
1500 g
Type
reactant
Smiles
BrC(CCCl)C(=O)C1=CC=C(C=C1)Cl
Step Four
Name
Quantity
10 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The toluene is distilled off at 150° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated for 4 hours at 150° C.
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted five times with 2 liters of toluene
EXTRACTION
Type
EXTRACTION
Details
per extraction
WASH
Type
WASH
Details
the combined organic phases are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue which remains is distilled under a high vacuum
DISTILLATION
Type
DISTILLATION
Details
the distillate collected
DISTILLATION
Type
DISTILLATION
Details
is subjected to fractional distillation under a high vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(=O)C1(CC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 10.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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